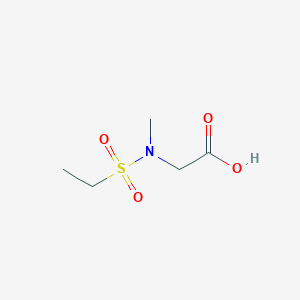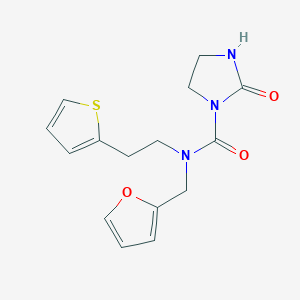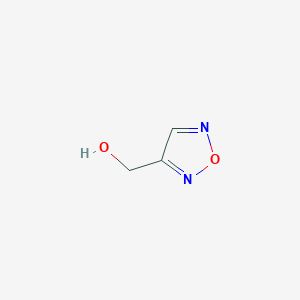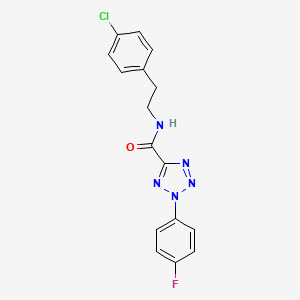![molecular formula C20H21ClN2O3S2 B2524651 4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide CAS No. 899988-91-1](/img/structure/B2524651.png)
4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide is a useful research compound. Its molecular formula is C20H21ClN2O3S2 and its molecular weight is 436.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Structure Analysis
Research has explored the structural and molecular docking aspects of similar compounds, focusing on understanding their interactions within biological systems. For instance, docking studies alongside crystal structure analysis of tetrazole derivatives have provided insights into their orientation and interaction with enzymes like cyclooxygenase-2, emphasizing their potential as COX-2 inhibitors (Al-Hourani et al., 2015). This approach underlines the importance of structural analysis in identifying promising compounds for therapeutic applications.
Anticancer Activity
Compounds bearing structural resemblance or functional groups related to 4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide have been synthesized and evaluated for their proapoptotic and anticancer properties. For example, specific indapamide derivatives have demonstrated significant proapoptotic activity against melanoma cell lines, with notable efficacy at inhibiting growth and inducing apoptosis in cancer cells (Yılmaz et al., 2015). Such studies highlight the potential of sulfonyl-containing compounds in cancer therapy.
Bacterial Transformations
The microbial transformation of thiophene compounds reveals the microbial ability to modify sulfur-containing organic molecules, which can have implications for bioremediation and the development of novel bioactive compounds. Research on the bacterial transformation of dibenzothiophenes and related structures has uncovered pathways for sulfur oxidation and ring modification (Kropp et al., 1997). These findings contribute to our understanding of environmental degradation processes and the discovery of new biocatalysts.
Polymer Synthesis
The synthesis of polymers incorporating sulfonyl and thiophene units has been investigated for the creation of materials with unique properties. For instance, the development of thermally stable aromatic poly(imide amide benzimidazole) copolymers incorporating sulfonyl groups highlights the role of these compounds in advancing materials science, offering potential applications in high-performance polymers (Wang & Wu, 2003). Such research demonstrates the versatility of sulfonyl and thiophene-containing compounds in creating new materials with desirable thermal and chemical resistance properties.
Antimicrobial and Antiviral Agents
The design and synthesis of azoles incorporating a sulfonamide moiety have been explored for their potential as anticonvulsant and antimicrobial agents. Certain derivatives have shown promising activity against microbial pathogens and viral infections, indicating the broad-spectrum utility of these compounds in pharmaceutical development (Farag et al., 2012). This research supports the exploration of sulfonyl-containing compounds as candidates for new therapeutic agents.
Zukünftige Richtungen
Future research could focus on further exploring the biological activities of this compound and its derivatives. This could include investigating its potential as an antifungal , antitumor , or α-glucosidase inhibitory agent . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S2/c1-13-4-9-16-17(12-22)20(27-18(16)11-13)23-19(24)3-2-10-28(25,26)15-7-5-14(21)6-8-15/h5-8,13H,2-4,9-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYKGPGVIQOZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2524575.png)
![1-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]-3-fluorosulfonyloxybenzene](/img/structure/B2524576.png)


![N-(3,5-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2524581.png)
![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524583.png)


![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2524587.png)

![4-({1-[(2-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2524589.png)


